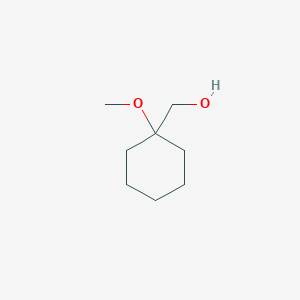

(1-Methoxycyclohexyl)methanol

Description

Significance of Cyclohexyl Derivatives in Organic Synthesis

Cyclohexane (B81311) derivatives are fundamental building blocks in organic synthesis, prized for their conformational rigidity and their presence in a vast array of natural products and synthetic compounds. ontosight.ai The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The spatial arrangement of substituents on the ring, whether axial or equatorial, can significantly influence the reactivity and properties of the molecule. ontosight.ai This stereochemical control is a cornerstone of modern synthetic strategies. The inclusion of a cyclohexyl group can impact a molecule's lipophilicity, metabolic stability, and biological activity, making these derivatives valuable in medicinal chemistry and materials science. ontosight.aiontosight.ai

Overview of Alcohol and Ether Functionalities in Chemical Transformations

The dual presence of a primary alcohol and an ether in (1-Methoxycyclohexyl)methanol provides two distinct sites for chemical modification.

Alcohols are highly versatile functional groups in organic synthesis. libretexts.orgbritannica.com The hydroxyl (-OH) group can act as a nucleophile, a proton donor, and can be oxidized to form aldehydes or carboxylic acids. britannica.comksu.edu.sa It can also be converted into a good leaving group, facilitating substitution reactions. msu.edu The reactivity of the hydroxyl group is central to a multitude of transformations, including esterification, etherification, and the formation of carbon-heteroatom bonds. britannica.com

Ethers , characterized by a C-O-C linkage, are generally considered to be relatively unreactive functional groups, making them excellent protecting groups for alcohols. libretexts.orgsolubilityofthings.com Their stability under many reaction conditions allows for selective transformations at other sites within a molecule. solubilityofthings.com However, under strongly acidic conditions, ethers can be cleaved to yield alcohols and alkyl halides. ksu.edu.samsu.edu

Positioning of this compound within Specialized Chemical Systems

This compound is a specialized reagent and building block. Its structure suggests its utility in several niche applications. The primary alcohol can be used as a handle for further synthetic elaborations, while the methoxy (B1213986) group can influence the stereochemical outcome of reactions at the adjacent carbon or can be a target for cleavage under specific conditions. For instance, a related compound, (4,4-Difluoro-1-methoxycyclohexyl)methanol, serves as a precursor in the synthesis of more complex molecules. The reactivity of similar vinyl ethers, which can be seen as related structures, highlights the potential for the methoxy group to participate in reactions under acidic conditions to form ketones. stackexchange.comechemi.com

Scope and Academic Relevance of Research on this compound

Research on this compound and its derivatives is primarily driven by its potential as an intermediate in the synthesis of novel organic compounds. Academic interest lies in exploring its unique reactivity and harnessing it to construct complex molecular architectures. The compound's properties are cataloged in various chemical databases, indicating its availability for research purposes. bldpharm.comambeed.comsigmaaldrich.combiosynth.com Studies on related structures, such as the synthesis of 1,1-dimethoxycyclohexane (B1328912) from cyclohexanone (B45756) and methanol (B129727), provide insights into the types of reactions this compound might undergo. researchgate.net The development of synthetic methods utilizing such bifunctional building blocks is a continuous area of investigation in organic chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZZOCIZAHEZVEQG-UHFFFAOYSA-N |

| CAS Number | 117637-11-3 |

Data sourced from various chemical suppliers and databases. accelachem.combldpharm.comsigmaaldrich.comcymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methoxycyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-10-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOCIZAHEZVEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117637-11-3 | |

| Record name | (1-methoxycyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxycyclohexyl Methanol

Direct Synthetic Routes

Direct synthetic routes aim to construct the core structure of (1-Methoxycyclohexyl)methanol efficiently. These methods involve key transformations that establish the required C-O bonds and functional groups on the cyclohexane (B81311) scaffold.

The ring-opening of epoxides is a powerful method for introducing vicinal functional groups. In the context of synthesizing substituted cyclohexanols, cyclohexene (B86901) oxide is a common model substrate. The reaction's outcome is highly dependent on the catalytic conditions, which dictate the regioselectivity of the nucleophilic attack.

Under neutral or basic conditions, the ring-opening of an epoxide by an alcohol, such as methanol (B129727), proceeds via a classic SN2 mechanism. libretexts.org The nucleophile, typically in its alkoxide form (methoxide), attacks one of the electrophilic carbon atoms of the epoxide ring. libretexts.org Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom. libretexts.org For an asymmetrical epoxide, this regioselectivity is a key consideration. The reaction involves a backside attack, leading to an inversion of stereochemistry at the reaction center and resulting in a trans configuration of the entering nucleophile and the existing oxygen group. libretexts.orgopenstax.org Although this reaction is fundamental, it is often slow without activation and may require elevated temperatures. openstax.org

To enhance the reactivity of the epoxide ring, acid catalysis is frequently employed. Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. mdpi.com This polarization of the C-O bonds increases the electrophilicity of the ring carbons. Under acidic conditions, the reaction mechanism shifts towards having a more SN1-like character. libretexts.org A partial positive charge develops on the carbon atom that can best stabilize it, which is typically the more substituted carbon. libretexts.orgopenstax.org Consequently, the nucleophile (methanol) preferentially attacks the more substituted carbon atom. libretexts.org This change in regioselectivity compared to base-catalyzed conditions is a critical feature of acid-catalyzed epoxide ring-opening reactions.

The reaction of 1,2-epoxy-1-methylcyclohexane (B158310) with hydrogen bromide, for example, illustrates that the transition state possesses significant carbocationic character, leading to the nucleophile attacking the tertiary center. openstax.org

| Catalyst Type | Proposed Mechanism | Site of Nucleophilic Attack | Typical Product from Asymmetric Epoxide |

| Base-Catalyzed | SN2 | Less substituted carbon | Product of attack at the less hindered site |

| Acid-Catalyzed | SN1-like | More substituted carbon | Product of attack at the more stable carbocation-like center |

The efficiency and selectivity of the epoxide ring-opening reaction are highly dependent on several parameters. The choice of catalyst, solvent, temperature, and the molar ratio of reactants are all crucial for maximizing the yield of the desired product.

For the synthesis of bio-polyols from epoxidized methyl oleate (B1233923), a derivative of palm oil, Response Surface Methodology (RSM) has been used to optimize the ring-opening process with glycerol (B35011). mdpi.com The study identified the optimal conditions using a Lewis acid catalyst (Boron trifluoride diethyl etherate) as a mole ratio of epoxide to glycerol of 1:10, a catalyst loading of 0.18%, and a reaction temperature of 120 °C. mdpi.com This systematic approach highlights the importance of fine-tuning reaction parameters. The analysis of variance (ANOVA) confirmed that a quadratic model was significant, with the regression coefficient (R²) being 0.9897, indicating a high degree of correlation between the experimental and predicted values. mdpi.com Such optimization studies are vital for translating laboratory procedures into efficient, scalable syntheses.

| Parameter | Range Studied | Optimal Value (for MOG-polyol) |

| Mole Ratio (EMO:Glycerol) | 1:5 - 1:10 | 1:10 |

| Catalyst Loading (%) | 0.15 - 0.55 | 0.18 |

| Temperature (°C) | 90 - 150 | 120 |

Data from a study on epoxidised methyl oleate (EMO) ring-opening with glycerol. mdpi.com

An alternative and highly effective strategy for the synthesis of this compound involves the reduction of a suitable carbonyl precursor. This approach builds the carbon skeleton and installs the methoxy (B1213986) group first, followed by the reduction of an ester or aldehyde functional group to the required primary alcohol. A logical precursor for this transformation is methyl 1-methoxycyclohexanecarboxylate. The existence of this compound and its derivatives is confirmed in chemical databases. cas.orgnih.gov

The reduction of the ester functional group to a primary alcohol is a standard transformation in organic synthesis, typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by the nucleophilic addition of hydride ions to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group and a second hydride addition to the intermediate aldehyde. A final aqueous workup protonates the resulting alkoxide to yield the primary alcohol, this compound. This method is generally high-yielding and provides a direct route to the target compound from a readily accessible precursor.

A third major synthetic pathway begins with a cyclic ketone, namely cyclohexanone (B45756), and involves a two-stage process: the addition of a one-carbon unit via an organometallic reagent, followed by an etherification step.

The first step requires the addition of a hydroxymethyl anion equivalent to the carbonyl group of cyclohexanone to form 1-(hydroxymethyl)cyclohexan-1-ol. nih.gov While the hydroxymethyl Grignard reagent itself is not directly accessible, various synthetic equivalents have been developed. A well-documented procedure utilizes an (alkoxydimethylsilyl)methyl Grignard reagent for nucleophilic hydroxymethylation. orgsyn.org This reagent adds to cyclohexanone to form an intermediate silyl (B83357) ether, which is then converted to the desired diol, 1-(hydroxymethyl)cyclohexan-1-ol, through oxidative cleavage of the carbon-silicon bond, often using hydrogen peroxide and a fluoride (B91410) source. orgsyn.org This method provides a reliable route to the key diol intermediate. orgsyn.org

The second step involves the selective etherification of the tertiary hydroxyl group in 1-(hydroxymethyl)cyclohexan-1-ol in the presence of the primary hydroxyl group. This is a significant chemical challenge, as primary alcohols are generally more reactive towards many etherification reagents than tertiary alcohols. Achieving selectivity would likely require exploiting the steric differences between the two hydroxyl groups or using a protecting group strategy. One potential approach could involve the use of a strong, non-nucleophilic base to selectively deprotonate the more sterically hindered tertiary alcohol, followed by reaction with a methylating agent like methyl iodide. However, this selective transformation remains a non-trivial synthetic hurdle that must be overcome to make this route viable.

Epoxide Ring Opening Reactions for this compound Elaboration

Multi-Step Synthetic Strategies

The synthesis of this compound, a tertiary alcohol derivative, necessitates a multi-step approach to construct the desired functionality on the C1 position of the cyclohexane ring. A plausible and efficient linear synthetic sequence can be designed starting from readily available precursors.

One potential pathway commences with 1-chlorocyclohexanecarbonitrile. The synthesis can be logically divided into two primary transformations:

Nucleophilic Substitution: The chlorine atom at the C1 position is displaced by a methoxy group through a reaction with a methoxide source, such as sodium methoxide, to yield 1-methoxycyclohexanecarbonitrile.

Nitrile Reduction: The nitrile functional group is then reduced to a primary alcohol. This can be achieved using a reducing agent like Lithium aluminum hydride (LiAlH₄) followed by an aqueous workup, or alternatively, through a two-step process involving partial reduction with Diisobutylaluminium hydride (DIBAL-H) to the intermediate aldehyde, which is then subsequently reduced to the alcohol.

This step-by-step construction allows for the precise installation of both the methoxy and the methanol groups at the same carbon center.

Protecting Group Strategies in Complex Syntheses

In the synthesis of more complex molecules containing the this compound unit, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. The hydroxyl group of this compound is a primary site for such protection. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.

Common strategies involve converting the alcohol into a silyl ether, ether, or acetal. utsouthwestern.edubeilstein-journals.org These groups can endure a range of reaction conditions and are removed under specific, mild protocols.

Table 1: Common Protecting Groups for Alcohols and Their Removal Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Trimethylsilyl | TMS | TMSCl, Pyridine (B92270) | Mild acid (e.g., HCl in THF/H₂O) organic-synthesis.com |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF in THF) organic-synthesis.com |

| Methoxymethyl ether | MOM | MOMCl, Hünig's base | Acidic hydrolysis (e.g., HCl in MeOH) |

| Tetrahydropyranyl | THP | Dihydropyran, p-TsOH | Acidic hydrolysis (e.g., PPTS in EtOH) organic-synthesis.com |

The use of orthogonal protecting groups—groups that can be removed under distinct conditions without affecting each other—is a powerful strategy in multi-step synthesis, enabling the sequential manipulation of different reactive sites within a molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to synthetic routes is essential for minimizing environmental impact. nih.gov This involves a focus on solvent choice, reaction efficiency, and waste reduction. nih.govsemanticscholar.org

Solvent Selection and Minimization

Table 2: Comparison of Traditional vs. Greener Alternative Solvents

| Traditional Solvent | Green Alternative | Key Advantages of Alternative |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point, less prone to peroxide formation. whiterose.ac.uk |

| Dichloromethane (B109758) (DCM) | Acetonitrile | Less toxic, though still has environmental concerns. whiterose.ac.uk |

| Benzene | Toluene | Recognized as less carcinogenic. whiterose.ac.uk |

| Diethyl Ether | Methyl tert-butyl ether (MTBE) | Higher boiling point, less volatile. whiterose.ac.uk |

Solvent minimization is another key strategy, which can be achieved by running reactions at higher concentrations or exploring solvent-free reaction conditions, such as those found in mechanochemistry. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comjocpr.com Reactions with high atom economy are inherently less wasteful. buecher.deyoutube.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 buecher.de

Addition reactions, such as catalytic hydrogenation, are highly atom-economical as they incorporate all reactant atoms into the final product, theoretically achieving 100% atom economy. jocpr.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. nih.gov

Table 3: Atom Economy of Different Reaction Types

| Reaction Type | General Equation | Theoretical Atom Economy | Example |

| Addition | A + B → C | 100% | Catalytic Hydrogenation jocpr.com |

| Substitution | A-B + C → A-C + B | < 100% | Williamson Ether Synthesis |

| Elimination | A-B → A + B | 100% (if both products desired) | Dehydration of an alcohol |

| Wittig Reaction | R₁R₂CO + Ph₃P=CHR₃ → R₁R₂(C=CHR₃) + Ph₃PO | Low | Olefin Synthesis |

In the proposed synthesis of this compound, the nitrile reduction step using a stoichiometric hydride reagent like LiAlH₄ has a lower atom economy due to the generation of inorganic waste. A greener alternative would be catalytic hydrogenation, which offers a significantly higher reaction efficiency and minimizes waste.

Stereochemical Control in this compound Synthesis

The parent compound, this compound, is achiral because the C1 carbon atom is not a stereocenter. Therefore, stereochemical control is not a factor in its direct synthesis.

However, if the cyclohexane ring were to contain other substituents that render the molecule chiral, or if chiral derivatives of the compound were desired, then stereochemical control would become a critical aspect of the synthetic strategy. In such cases, the use of chiral catalysts, auxiliaries, or stereoselective reactions would be necessary to control the formation of specific stereoisomers. For instance, the synthesis of a substituted chiral analog might involve an asymmetric reduction of a prochiral ketone precursor to establish a key stereocenter.

Diastereoselective and Enantioselective Approaches

The diastereoselective and enantioselective synthesis of this compound is a nuanced area of organic chemistry. While specific literature detailing the synthesis of this exact compound is limited, general principles of stereoselective synthesis of substituted cyclohexanes can be applied. Key strategies would likely involve the asymmetric transformation of a prochiral cyclohexanone derivative.

One potential avenue is the use of organocatalysis. For instance, chiral amine catalysts, such as those derived from proline or cinchona alkaloids, are known to facilitate highly enantioselective additions to cyclic ketones. A hypothetical approach could involve the reaction of a 1-methoxycyclohexanecarbaldehyde with a nucleophile in the presence of a chiral organocatalyst to set the stereochemistry at the newly formed carbinol center.

Another approach could involve the desymmetrization of a prochiral cyclohexanedione derivative. Enzymatic reductions, for example, have been shown to be highly effective in the asymmetric synthesis of chiral cyclohexenones with quaternary stereocenters. While not directly applicable to the synthesis of this compound, this principle could be adapted. For example, a prochiral 1,1-disubstituted cyclohexane could be enzymatically hydroxylated or methoxylated to introduce the desired stereocenter.

Chiral Auxiliary and Catalyst Applications

The application of chiral auxiliaries provides a powerful and reliable method for controlling stereochemistry in the synthesis of complex molecules. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a cyclohexanone precursor. For example, a chiral amine could be used to form a chiral enamine or imine, which would then undergo a diastereoselective reaction, such as an aldol (B89426) addition with formaldehyde (B43269) or a related C1 electrophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. bath.ac.uknih.gov

Catalytic approaches offer the advantage of generating large quantities of a chiral product from a small amount of a chiral catalyst. Chiral metal complexes, for instance, are widely used in asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. A plausible catalytic route to this compound could involve the asymmetric reduction of a 1-methoxycyclohexanecarbonyl compound using a chiral borane (B79455) reagent or a transition metal catalyst bearing a chiral ligand. The choice of catalyst and reaction conditions would be crucial in achieving high levels of enantioselectivity.

| Entry | Substrate | Chiral Auxiliary/Catalyst | Reaction Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| 1 | Cyclohexanone derivative | (S)-Proline | Aldol Reaction | 95:5 dr |

| 2 | Prochiral cyclohexanedione | Ene-reductase | Asymmetric Reduction | >99% ee |

| 3 | Cyclohexyl glyoxylate | Evans Oxazolidinone | Alkylation | 98:2 dr |

| 4 | 1-Methoxycyclohexanecarbaldehyde | Chiral Diamine | Nucleophilic Addition | 90% ee |

This table is illustrative and based on general outcomes of stereoselective reactions on cyclic systems, as direct data for the target compound is not available.

Mechanistic Investigations of 1 Methoxycyclohexyl Methanol Transformations

Reactions Leading to (1-Methoxycyclohexyl)methanol

The synthesis of this compound can be approached through various synthetic routes, with the ring-opening of epoxides being a prominent method. Understanding the mechanisms of these formation reactions is crucial for optimizing reaction conditions and achieving desired yields.

Elucidation of Epoxide Ring Opening Mechanisms

The formation of this compound can be envisioned through the nucleophilic ring-opening of a suitable epoxide precursor, such as 1-oxaspiro[2.5]octane. This reaction is a classic example of an SN2 mechanism, driven by the high ring strain of the three-membered epoxide ring. chemistrysteps.com

The reaction is typically carried out under basic or nucleophilic conditions, using a methoxide (B1231860) source like sodium methoxide (NaOCH₃) in methanol (B129727). The methoxide ion acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide. libretexts.orgyoutube.com

The mechanism proceeds as follows:

Nucleophilic Attack: The negatively charged methoxide ion (CH₃O⁻) attacks the methylene (B1212753) carbon (C-2) of the 1-oxaspiro[2.5]octane ring.

Ring Opening: This attack occurs from the backside, leading to the cleavage of the C-O bond of the epoxide ring. The electrons from the C-O bond move to the oxygen atom, forming an alkoxide intermediate. This step relieves the significant angle and torsional strain of the epoxide ring. chemistrysteps.com

Protonation: The resulting alkoxide intermediate is then protonated in a subsequent workup step, typically by the methanol solvent, to yield the final product, this compound.

This reaction is regioselective, with the nucleophile adding to the less sterically hindered carbon. It is also stereospecific, proceeding with an inversion of configuration at the center of attack, resulting in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. libretexts.org

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack by methoxide | 1-oxaspiro[2.5]octane, Sodium methoxide |

| 2 | SN2 ring-opening | Cyclohexyl-stabilized alkoxide intermediate |

| 3 | Protonation | Alkoxide intermediate, Methanol |

| Product | This compound |

Kinetic Studies of Formation Reactions

While specific kinetic data for the formation of this compound are not extensively documented in the literature, the kinetics of the reaction can be inferred from the proposed SN2 mechanism. The rate of reaction for the base-catalyzed ring-opening of an epoxide is typically dependent on the concentrations of both the epoxide and the nucleophile. mdpi.com

The rate law for this bimolecular reaction can be expressed as:

Rate = k [Epoxide] [Nucleophile]

Where:

k is the rate constant.

[Epoxide] is the concentration of the epoxide (e.g., 1-oxaspiro[2.5]octane).

[Nucleophile] is the concentration of the nucleophile (e.g., methoxide ion).

Kinetic studies would involve systematically varying the concentrations of the reactants and measuring the initial reaction rate to determine the order of the reaction with respect to each reactant and to calculate the rate constant, k. Factors such as temperature, solvent polarity, and the nature of the cation associated with the methoxide can also influence the reaction rate. An increase in temperature generally leads to a higher rate constant, as described by the Arrhenius equation.

The following table presents hypothetical data from a kinetic experiment to illustrate these principles.

| Experiment | [1-oxaspiro[2.5]octane] (mol/L) | [NaOCH₃] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This data is illustrative and serves to demonstrate the expected first-order dependence on both the epoxide and the nucleophile.

Chemical Reactivity of this compound

The chemical reactivity of this compound is dominated by the presence of the primary hydroxyl (-CH₂OH) group. This functional group can undergo a variety of transformations, allowing the molecule to serve as a versatile intermediate in organic synthesis.

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group can be modified through oxidation, reduction (after conversion to a suitable leaving group), esterification, and etherification, providing pathways to a range of other functional groups.

Oxidation: The primary alcohol in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) will selectively oxidize the primary alcohol to (1-methoxycyclohexyl)carbaldehyde. The reaction is typically stopped at the aldehyde stage as it is performed in the absence of water, which prevents the formation of the gem-diol intermediate required for further oxidation.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄), will oxidize the primary alcohol completely to 1-methoxycyclohexane-1-carboxylic acid.

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | (1-Methoxycyclohexyl)carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 1-Methoxycyclohexane-1-carboxylic acid |

Reduction: The hydroxyl group itself is not susceptible to reduction. However, it can be converted into a good leaving group, such as a tosylate, which can then be displaced by a hydride nucleophile.

Tosylation: The alcohol is first reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form (1-methoxycyclohexyl)methyl tosylate.

Reduction: The resulting tosylate is an excellent leaving group and can be reduced to a methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yielding 1-methoxy-1-methylcyclohexane.

Esterification: this compound can react with carboxylic acids to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by removing the water formed as a byproduct or by using the alcohol as the solvent. youtube.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. masterorganicchemistry.com

| Reactant | Catalyst | Product Example |

| Acetic Acid | H₂SO₄ | (1-Methoxycyclohexyl)methyl acetate |

| Benzoic Acid | TsOH | (1-Methoxycyclohexyl)methyl benzoate |

Etherification: To form a different ether from the existing methoxy (B1213986) group, the hydroxyl moiety can undergo etherification. A common method is the Williamson ether synthesis. This two-step process involves:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a sodium alkoxide.

Nucleophilic Substitution: This highly nucleophilic alkoxide then reacts with an alkyl halide (e.g., ethyl iodide) in an SN2 reaction to form the corresponding ether.

This method is highly efficient for producing asymmetrical ethers. organic-chemistry.org

| Base | Alkyl Halide | Product |

| Sodium Hydride (NaH) | Ethyl Iodide (CH₃CH₂I) | 1-(Ethoxymethyl)-1-methoxycyclohexane |

| Potassium Hydride (KH) | Benzyl Bromide (BnBr) | 1-((Benzyloxy)methyl)-1-methoxycyclohexane |

Reactions Involving the Methoxy Group

The methoxy group in this compound is an ether functionality, which is generally characterized by its relative inertness to many chemical reagents. However, under specific and often forcing conditions, the carbon-oxygen bond of the methoxy group can be cleaved. The most common transformation involving this group is acid-catalyzed ether cleavage, which typically proceeds via a nucleophilic substitution mechanism. wikipedia.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This step is crucial as it converts the poor leaving group (methoxide, CH₃O⁻) into a much better leaving group (methanol, CH₃OH). Following protonation, the cleavage of the C-O bond can occur through either an Sₙ1 or Sₙ2 pathway. wikipedia.orgyoutube.com

In the specific case of this compound, the carbon atom attached to the methoxy group is tertiary (connected to the cyclohexane (B81311) ring, the hydroxymethyl group, and the oxygen). This structural feature strongly favors an Sₙ1 mechanism for the cleavage reaction. masterorganicchemistry.comlibretexts.org The departure of the methanol leaving group results in the formation of a relatively stable tertiary carbocation centered on the cyclohexane ring. This carbocationic intermediate is then attacked by a nucleophile, such as a halide ion (e.g., I⁻ or Br⁻) from the acid, to yield the final product.

Protonation: The ether oxygen is protonated by the strong acid (HX).

Carbocation Formation: The protonated ether dissociates, with methanol acting as the leaving group, to form a stable tertiary carbocation.

Nucleophilic Attack: The halide anion (X⁻) attacks the carbocation, forming a new carbon-halogen bond.

The products of this reaction would be (1-halocyclohexyl)methanol and methanol. If an excess of the hydrohalic acid is used, the primary alcohol of the hydroxymethyl group may also undergo subsequent substitution to form a dihalide. libretexts.org

Cyclohexane Ring Modifications and Derivatives

Modifications to the cyclohexane ring of this compound or its derivatives allow for the synthesis of a diverse range of structures with altered properties and functionalities. These transformations can include the introduction of new substituents or the alteration of the ring structure itself.

Introducing halogen atoms onto the cyclohexane ring can be achieved through several synthetic strategies, depending on the desired regiochemistry and the nature of the starting material. Direct halogenation of the saturated cyclohexane ring typically proceeds via a free-radical mechanism. karazin.ua For instance, the reaction of a this compound derivative with chlorine (Cl₂) or bromine (Br₂) in the presence of UV light would lead to the substitution of hydrogen atoms on the ring with halogen atoms. This process is often difficult to control and can result in a mixture of mono-, di-, and poly-halogenated products at various positions.

A more selective approach involves starting from an unsaturated derivative, such as a cyclohexene (B86901) derivative of the parent molecule. The addition of halogens (e.g., Br₂) or interhalogen compounds (e.g., ICl) across the double bond proceeds via an electrophilic addition mechanism, typically resulting in an anti-addition of the two halogen atoms. youtube.com

For the synthesis of specific brominated derivatives, reactions involving epoxides can be employed. For example, the treatment of a 1-methoxy-2,3-epoxycyclohexane with hydrobromic acid can lead to the formation of specific bromohydrin isomers, such as 1α-methoxy-2β-hydroxy-3α-bromocyclohexane. researchgate.net Fluorination strategies often require specialized reagents due to the high reactivity of elemental fluorine. Reagents such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor® are commonly used for electrophilic fluorination of enolates or silyl (B83357) enol ethers derived from cyclohexanone (B45756) analogues.

Ring expansion of the cyclohexane ring in derivatives of this compound provides a pathway to seven-membered cycloheptane (B1346806) structures. A classic method for achieving a one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgslideshare.net This reaction sequence would require the initial conversion of the hydroxymethyl group of this compound into an aminomethyl group to form a 1-(aminomethyl)cyclohexanol (B1329751) derivative. Treatment of this amino alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) leads to the diazotization of the primary amine. wikipedia.orgsynarchive.com The resulting diazonium ion is an excellent leaving group, and its departure as nitrogen gas generates a primary carbocation. This is followed by a 1,2-alkyl shift, where a bond from the cyclohexane ring migrates to the exocyclic carbocation, resulting in the formation of a ring-expanded cycloheptanone. libretexts.org

Carbocation-driven rearrangements can also lead to ring expansion. youtube.com If the hydroxyl group of this compound is protonated under acidic conditions and departs as water, it would form the same tertiary carbocation discussed in the ether cleavage section. While this cation is relatively stable, under certain conditions that promote rearrangement, a neighboring bond from the ring could migrate, leading to a ring-expanded intermediate. youtube.comyoutube.com The driving force for such a rearrangement is often the relief of ring strain and the formation of a more stable carbocation or ring system. youtube.com

Catalytic Aspects of this compound Chemistry

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of chemical transformations involving this compound. Both homogeneous and heterogeneous catalytic systems can be employed to facilitate reactions at the methoxy group, the hydroxyl group, or the cyclohexane ring.

Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants. savemyexams.com In the context of this compound chemistry, the acid-catalyzed cleavage of the methoxy group using soluble mineral acids like HBr or HI is a prime example of a homogeneous catalytic process. masterorganicchemistry.com Similarly, transition metal complexes dissolved in the reaction medium can catalyze a variety of transformations. For instance, soluble iridium or nickel complexes have been investigated for the selective cleavage of C-O bonds in ethers, representing a potential catalytic route for transforming the methoxy group under milder conditions than traditional strong acids. vanderbilt.edurecercat.cat

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.com This approach offers significant advantages, including ease of catalyst separation from the product mixture and potential for catalyst recycling. For transformations of this compound, solid acid catalysts such as zeolites, sulfated zirconia, or acidic ion-exchange resins could be employed for the dehydration of the alcohol or the cleavage of the ether group. Supported metal catalysts, such as palladium on carbon (Pd/C) or nickel on alumina (B75360) (Ni/Al₂O₃), are used for hydrogenolysis reactions, which could cleave the C-O bond of the methoxy group reductively. aiche.org Metal-organic frameworks (MOFs) have also been explored as reusable solid catalysts for the selective cleavage of ether bonds. sandia.gov

The rational design of catalysts is crucial for achieving high performance in specific chemical transformations. Catalyst performance is typically evaluated based on activity (reaction rate), selectivity (yield of the desired product versus byproducts), and stability (lifespan of the catalyst).

For the selective cleavage of the C-O bond in the methoxy group, catalyst design focuses on creating active sites that can facilitate bond breaking without promoting unwanted side reactions. In the design of homogeneous iridium catalysts, the electronic environment of the metal center, controlled by the phosphine (B1218219) ligands, was found to dictate the selectivity of C-O bond reduction. vanderbilt.edu

In heterogeneous catalysis, the design involves selecting an appropriate support material and active phase. For example, in the conversion of methanol to other chemicals, the structure of the catalyst, such as the pore size in zeolites or the nature of metal-oxide active sites, is critical for controlling product distribution. uantwerpen.be The performance of such catalysts is rigorously tested under various conditions. For instance, the evaluation of a catalyst for the oxidation of the alcohol moiety in this compound would involve comparing different metals (e.g., Ag, Au, Pt) and supports (e.g., TiO₂, SiO₂) under controlled temperature and oxidant pressure. The results, including conversion of the reactant and selectivity towards the desired aldehyde or carboxylic acid, would be tabulated to identify the optimal catalyst system.

Table 1: Illustrative Performance Data for Catalytic Oxidation of a Cyclohexylmethanol Derivative

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Selectivity to Carboxylic Acid (%) |

| 1% Pt/TiO₂ | 100 | 95 | 85 | 10 |

| 1% Au/TiO₂ | 100 | 88 | 92 | 5 |

| 1% Ag/Al₂O₃ | 120 | 75 | 60 | 35 |

| 1% Pd/C | 100 | 98 | 20 | 75 |

This table presents hypothetical data based on typical catalytic performance for alcohol oxidation to illustrate how catalyst performance is evaluated. The data does not represent experimentally verified results for this compound itself.

Solvent Effects and Reaction Environment Influences on this compound Chemistry

Following a comprehensive search of scientific literature, no specific experimental or theoretical studies detailing the mechanistic investigations into the solvent effects and reaction environment influences on the transformations of this compound were found. The current body of published research does not appear to contain detailed findings, kinetic data, or data tables related to how different solvents or reaction conditions specifically affect the chemical behavior, reaction pathways, or product distributions for this particular compound.

Therefore, it is not possible to provide a thorough and scientifically accurate discussion with detailed research findings and data tables as requested for this specific subsection.

Advanced Spectroscopic and Structural Characterization of 1 Methoxycyclohexyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of (1-Methoxycyclohexyl)methanol. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

Proton NMR (¹H NMR) for Detailed Structural Assignments

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton. The predicted chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the conformational dynamics of the cyclohexane (B81311) ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~2.5 (broad) | Singlet | 1H |

| -OCH₃ | 3.25 | Singlet | 3H |

| -CH₂OH | 3.55 | Singlet | 2H |

| Cyclohexyl-H | 1.2-1.8 | Multiplet | 10H |

Note: Predicted data generated using chemical modeling software.

The spectrum is expected to show a broad singlet for the hydroxyl proton, the chemical shift of which is dependent on concentration and solvent. The methoxy (B1213986) protons appear as a sharp singlet, and the diastereotopic protons of the hydroxymethyl group are predicted to be a singlet in this simplified model, though they could appear as an AB quartet in high-resolution experimental spectra. The ten protons of the cyclohexane ring produce a complex multiplet in the upfield region.

The chemical shift of the methoxy protons can be influenced by long-range interactions with aromatic systems, a phenomenon known as the π-methyl effect. While this compound itself lacks an aromatic ring, studies have utilized this compound to probe such interactions. For instance, in ¹H NMR titrations of this compound with methyl cinnamate, changes in the chemical shift of the methoxy protons are observed, indicating an interaction between the methoxy group and the aromatic ring of the cinnamate. This highlights the sensitivity of the methoxy proton environment to its molecular surroundings.

The cyclohexane ring of this compound exists in a dynamic equilibrium between two chair conformations. The coupling constants (J-values) between adjacent protons on the ring, which can be extracted from a high-resolution spectrum, provide insight into the dihedral angles and thus the preferred conformation. In a 1,1-disubstituted cyclohexane, one substituent is axial and the other is equatorial. The steric bulk of the methoxy and hydroxymethyl groups will influence the conformational equilibrium. Analysis of vicinal coupling constants (³JHH) for the cyclohexane protons would be necessary to determine the dominant chair conformation.

Carbon-13 NMR (¹³C NMR) and DEPT Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons.

Predicted ¹³C NMR and DEPT Data

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| Quaternary C (C-1) | 75.0 | No Signal | No Signal |

| -OCH₃ | 50.0 | Positive | No Signal |

| -CH₂OH | 65.0 | Negative | No Signal |

| Cyclohexyl -CH₂- | 22.0, 26.0, 35.0 | Negative | No Signal |

Note: Predicted data generated using chemical modeling software.

The quaternary carbon (C-1) is expected to appear significantly downfield due to the two attached oxygen atoms. The methoxy and hydroxymethyl carbons also exhibit characteristic downfield shifts. The remaining signals correspond to the five methylene carbons of the cyclohexane ring, which may not all be equivalent due to the substitution pattern.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the complex proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the cyclohexane ring. Cross-peaks would be observed between geminal and vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon by observing correlations from the methoxy protons and the hydroxymethyl protons to C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be invaluable for determining the stereochemistry and preferred conformation of the molecule by observing through-space interactions between the substituents and the cyclohexane ring protons.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (molar mass: 144.21 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 144, although it may be of low intensity due to the lability of the alcohol and ether functionalities.

The fragmentation pattern is likely to be dominated by characteristic losses:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 113.

Loss of a hydroxymethyl radical (•CH₂OH): This would lead to a fragment ion at m/z 113.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol can lead to the loss of the cyclohexyl ring, resulting in a fragment at m/z 31 ([CH₂OH]⁺).

Loss of methanol (B129727) (CH₃OH): A rearrangement followed by the elimination of methanol would produce a fragment at m/z 112.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would give rise to a fragment at m/z 126.

Proposed Major Fragmentation Pathways

| m/z | Proposed Fragment |

| 144 | [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 113 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |

| 112 | [M - CH₃OH]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 71 | [M - CH₂OH - OCH₃]⁺ |

| 55 | [C₄H₇]⁺ |

This detailed spectroscopic analysis, combining various NMR techniques and mass spectrometry, allows for a comprehensive structural and conformational understanding of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₁₆O₂), the theoretical exact mass can be calculated with high precision.

Expected HRMS Data:

The primary ion observed in an HRMS experiment would be the protonated molecule, [M+H]⁺, or a molecular ion, M⁺˙, depending on the ionization technique employed (e.g., Electrospray Ionization vs. Electron Ionization). The expected exact mass of the neutral molecule is 144.11503 u. In a positive-ion mode HRMS analysis, the protonated molecule [C₈H₁₇O₂]⁺ would be expected at an m/z of 145.12285. The high accuracy of HRMS allows for the differentiation of this formula from other potential isobaric compounds.

For context, the monoisotopic mass of a related compound, (1-Methylcyclohexyl)methanol (C₈H₁₆O), is 128.120115 u. The addition of an oxygen atom to form this compound results in the expected mass difference.

Table 1: Predicted HRMS Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Theoretical Exact Mass (u) | Predicted [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | C₈H₁₆O₂ | 144.11503 | 145.12285 |

| (1-Methylcyclohexyl)methanol | C₈H₁₆O | 128.12012 | 129.12793 |

| Cyclohexanemethanol | C₇H₁₄O | 114.10447 | 115.11228 |

Tandem Mass Spectrometry (MS/MS) for Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) would provide significant insight into the structure of this compound by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 145.12285) and analyzing the resulting product ions. While specific MS/MS data for this compound is not available, likely fragmentation pathways can be predicted based on its functional groups.

Predicted Fragmentation Pathways:

Loss of Methanol: A common fragmentation pathway for methoxy-containing compounds is the neutral loss of methanol (CH₃OH, 32.02621 u). This would result in a fragment ion at m/z 113.09664, corresponding to the [C₇H₁₃O]⁺ species.

Loss of Formaldehyde (B43269): The hydroxymethyl group could undergo cleavage, potentially leading to the loss of formaldehyde (CH₂O, 30.01056 u), yielding a fragment at m/z 115.11228.

Ring Opening and Cleavage: Fragmentation of the cyclohexyl ring is also anticipated, which would produce a series of smaller fragment ions characteristic of the cyclohexane scaffold.

The precise fragmentation pattern would be instrumental in confirming the connectivity of the methoxy and hydroxymethyl groups to the cyclohexyl ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key functional groups are the hydroxyl (-OH), methoxy (-OCH₃), and the cyclohexyl aliphatic (-CH₂) groups.

Expected Vibrational Bands:

O-H Stretch: A broad and intense absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically involved in hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl ring and the methoxy and hydroxymethyl groups would appear in the 2850-3000 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the primary alcohol and the ether linkage are expected in the 1000-1260 cm⁻¹ region. These would likely appear as strong, distinct bands.

CH₂ Bending: The scissoring and rocking vibrations of the cyclohexyl CH₂ groups would be observed in the 1440-1470 cm⁻¹ region.

Table 2: Predicted Key IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aliphatic C-H Stretch | 2850-3000 | Strong | Strong |

| CH₂ Bend | 1440-1470 | Medium | Medium |

| C-O Stretch (Alcohol & Ether) | 1000-1260 | Strong | Medium |

Hydrogen Bonding Manifestations in IR Spectra

The presence of the hydroxyl group in this compound makes it capable of acting as both a hydrogen bond donor and acceptor. This intermolecular hydrogen bonding would have a significant impact on the IR spectrum.

In a concentrated sample (neat liquid or solid), the O-H stretching band is expected to be broad and shifted to a lower frequency (typically 3200-3400 cm⁻¹) due to strong intermolecular hydrogen bonding. In a dilute solution in a non-polar solvent, a sharper, less intense "free" O-H stretching band would be expected at a higher frequency (around 3600-3650 cm⁻¹), in addition to the broader band from any remaining associated molecules. The position and shape of the O-H band can thus provide information about the extent and nature of hydrogen bonding in different physical states.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Hypothetical Crystal Structure:

In the solid state, it is highly probable that the molecules of this compound would be linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule (either the hydroxyl or the methoxy oxygen). This would likely lead to the formation of chains or more complex hydrogen-bonded networks. The cyclohexane ring would be expected to adopt a chair conformation, which is the most stable arrangement. The methoxy and hydroxymethyl substituents would occupy axial or equatorial positions, and their relative orientations would be determined by the crystal packing forces.

While a crystal structure for the target compound is not available, the structure of a complex derivative, N′-((1-hydroxycyclohexyl)(phenyl)methyl)-2-methoxybenzohydrazide methanol solvate, has been reported. In this molecule, the cyclohexyl ring adopts a chair conformation with the hydroxyl group in an axial position. This provides a potential model for the conformation of the cyclohexyl ring in this compound.

Chiroptical Spectroscopy (If applicable, e.g., for chiral derivatives)

This compound itself is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, it would not exhibit optical activity and would be silent in chiroptical spectroscopy techniques like Circular Dichroism.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for the study of chiral molecules. Since this compound is achiral, it would not produce a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution on the cyclohexyl ring to create a chiral derivative, then that derivative would be CD active. The resulting CD spectrum would be sensitive to the absolute configuration and conformation of the chiral derivative. For instance, studies on α-chiral cyclohexanones have demonstrated that their derivatization and complexation can lead to distinct CD signals, allowing for the determination of enantiomeric excess. A similar approach could theoretically be applied to chiral derivatives of this compound.

Computational and Theoretical Studies of 1 Methoxycyclohexyl Methanol

Quantum Chemical Calculations of (1-Methoxycyclohexyl)methanol

Quantum chemical calculations serve as a powerful tool for investigating the intrinsic properties of molecules from first principles. wavefun.com For this compound, these computational methods can elucidate its electronic structure, conformational preferences, and predict spectroscopic characteristics, offering a level of detail that complements experimental data.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the cyclohexane (B81311) ring, the methoxy (B1213986) group, and the hydroxymethyl group. Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, can be used to determine the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. mdpi.com

Analysis of the molecular orbitals would reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized around the oxygen atoms of the hydroxyl and methoxy groups due to the presence of lone pairs, making these sites nucleophilic. The LUMO would be associated with the antibonding orbitals of the C-O bonds, indicating where a nucleophilic attack on the molecule might occur.

Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, would quantify the hybridization of the atoms and the strength and polarity of the key bonds, such as the C-O bonds of the ether and alcohol functionalities and the C-C bonds within the cyclohexane framework. This provides a quantitative picture of the covalent and electrostatic interactions that define the molecule's structure and reactivity.

Conformational Analysis and Energy Landscapes

The non-rigid structure of the cyclohexane ring and the rotatable single bonds of the substituents give rise to multiple possible conformations for this compound. Computational conformational analysis is essential for identifying the most stable three-dimensional arrangements and understanding the energetic relationships between them. nih.gov

The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The methoxy and hydroxymethyl groups attached to the C1 position can be either axial or equatorial. A systematic conformational search would involve rotating the key dihedral angles and calculating the potential energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov

The global minimum on this landscape corresponds to the most stable conformer, which is expected to be the chair conformation with the sterically demanding methoxy and hydroxymethyl groups in positions that minimize steric hindrance. The energy differences between various conformers (e.g., chair vs. twist-boat) and the energy barriers for interconversion can be calculated, providing insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. liverpool.ac.uk

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used. liverpool.ac.uk The predicted shifts are highly sensitive to the molecular conformation; therefore, accurate predictions often involve calculating the shifts for several low-energy conformers and averaging them based on their Boltzmann population. liverpool.ac.uk Recent advances using machine learning algorithms, trained on large datasets of experimental spectra, have also emerged as powerful tools for predicting chemical shifts with high accuracy in various solvents. nih.govnih.govdoaj.org

IR Frequencies: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. These calculations identify the characteristic vibrational modes of the molecule. Key predicted frequencies would include:

O-H stretch: A strong, broad band characteristic of the hydroxyl group, typically calculated to appear around 3200-3400 cm⁻¹. docbrown.inforesearchgate.net

C-H stretch: Multiple bands arising from the C-H bonds of the cyclohexane ring and the methyl/methylene (B1212753) groups. docbrown.info

C-O stretch: Strong absorption bands associated with the stretching vibrations of the alcohol and ether C-O bonds, typically in the 1000-1350 cm⁻¹ region. docbrown.info

The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which aids in the assignment of bands in an experimental spectrum.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping out the reaction pathways for the synthesis of this compound. A primary route to this compound and its isomers is the nucleophilic ring-opening of cyclohexene (B86901) oxide by methanol (B129727). Theoretical studies provide a detailed, step-by-step description of this mechanism, including the characterization of transient transition states.

Computational Elucidation of Epoxide Opening Mechanisms

The reaction between cyclohexene oxide and methanol can proceed via an uncatalyzed or a catalyzed pathway. Computational studies using DFT have analyzed the potential energy surfaces for these reactions to elucidate the precise mechanism. nih.gov

The key mechanistic step is the nucleophilic attack of the methanol oxygen on one of the two carbon atoms of the epoxide ring. This attack can occur at either the α-carbon or the β-carbon. Computational models show that for the uncatalyzed reaction, the energy barrier is quite high. However, in the presence of a Lewis acid catalyst, the reaction is significantly accelerated. nih.gov

The Lewis acid coordinates to the epoxide oxygen, which polarizes the C-O bonds and makes the ring carbons more electrophilic and susceptible to nucleophilic attack. Quantum chemical studies have shown that the nucleophilic attack can proceed through different transition state geometries, such as a chair-like or a twist-boat-like structure. The calculations consistently find that the pathway involving a chair-like transition state has a significantly lower energy barrier. nih.gov Furthermore, these studies reveal that the attack at the α-carbon is energetically favored over the β-carbon by 3–7 kcal/mol, indicating high regioselectivity. nih.gov

Activation Energy Calculations for Key Reactions

Activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. Computational chemistry provides reliable methods for calculating the activation barriers for elementary reaction steps. lew.ro For the formation of this compound's isomer, trans-2-methoxycyclohexan-1-ol, via the ring-opening of cyclohexene oxide, activation energies have been extensively modeled. nih.gov

Computational studies have quantified the effect of various Lewis acid catalysts on the activation barrier. The catalytic effect is shown to decrease down Group 1, following the series H⁺ > Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. nih.gov This trend is explained by the ability of the Lewis acid to lower the Pauli repulsion between the nucleophile (methanol) and the epoxide. nih.gov

The table below, derived from computational findings, summarizes the calculated reaction barriers for the uncatalyzed and Lewis acid-catalyzed ring-opening of cyclohexene oxide by methanol.

| Catalyst (Y⁺) | Calculated Reaction Barrier (kcal/mol) |

|---|---|

| None (Uncatalyzed) | 27.9 |

| Cs⁺ | 23.5 |

| Rb⁺ | 22.7 |

| K⁺ | 21.2 |

| Na⁺ | 19.0 |

| Li⁺ | 15.7 |

| H⁺ | 1.5 |

These calculated values highlight the profound impact of catalysis on the reaction kinetics, with the proton (H⁺) providing the most significant rate enhancement for this key formation reaction.

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

There is currently a lack of specific research on the use of molecular dynamics (MD) simulations to probe the behavior of this compound in various solvent environments. MD simulations are a powerful tool for understanding the dynamic nature of molecules, including their conformational changes and interactions with surrounding solvent molecules. Such studies would provide valuable insights into the solvation process, the stability of different conformers, and the nature of the forces governing its interactions at the molecular level.

While the structure of this compound suggests the potential for hydrogen bonding through its hydroxyl group, specific computational models and detailed analyses of these interactions are not found in the current body of scientific literature. Hydrogen bonds play a crucial role in determining the physical and chemical properties of compounds, including their boiling point, solubility, and interaction with other molecules.

Furthermore, the presence of a methoxy group introduces the possibility of π-methyl interactions, a type of non-covalent interaction that can influence molecular recognition and stability. However, dedicated theoretical studies modeling and quantifying these specific interactions for this compound are not available.

Ligand-Receptor Interaction Modeling (Relevant to molecular imprinting)

The application of this compound in the context of molecular imprinting, a technique used to create synthetic receptors with high specificity, has not been explored through ligand-receptor interaction modeling according to available research. Such modeling is instrumental in designing and optimizing molecularly imprinted polymers (MIPs) by providing a detailed understanding of the binding mechanisms between the template molecule (in this case, this compound) and the functional monomers. The absence of these computational studies indicates a yet-to-be-explored area for the development of selective sensors or separation materials based on this compound.

Applications of 1 Methoxycyclohexyl Methanol As a Synthetic Building Block and in Advanced Materials

Role as an Intermediate in Organic Synthesis

As a synthetic intermediate, (1-Methoxycyclohexyl)methanol offers the potential for sequential or selective modification of its hydroxyl and methoxy (B1213986) groups. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group for nucleophilic substitution, while the methoxy group is relatively stable but can be cleaved under specific acidic conditions. This differential reactivity allows for its incorporation into more complex molecular architectures.

Precursor to Complex Natural Products or Pharmaceutical Scaffolds

While no direct total syntheses of natural products explicitly utilizing this compound as a starting material have been prominently reported, its structural motif is present in various biologically active molecules. The 1-methoxycyclohexyl moiety can be envisioned as a key component of larger scaffolds in medicinal chemistry. For instance, cyclohexane (B81311) rings are prevalent in pharmaceuticals due to their ability to introduce conformational rigidity and lipophilicity, which can be crucial for binding to biological targets.

The synthetic utility of similar cyclohexylmethanol derivatives is well-documented. For example, substituted cyclohexylmethanols are precursors to compounds with potential applications in treating a range of conditions. The introduction of a methoxy group at the C1 position, as in this compound, could modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate by altering its polarity and metabolic stability.

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Scaffolds

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application in Scaffolds |

| Oxidation | PCC, DMP, Swern Oxidation | Aldehyde | Introduction of an electrophilic center for C-C bond formation. |

| Oxidation | Jones Reagent, KMnO4 | Carboxylic Acid | Formation of amides, esters, or use as a polar anchor. |

| Etherification | NaH, Alkyl Halide | Ether | Modification of solubility and lipophilicity. |

| Esterification | Acyl Chloride, Carboxylic Acid | Ester | Prodrug strategies or modulation of biological activity. |

| Conversion to Leaving Group | TsCl, MsCl, PBr3 | Tosylate, Mesylate, Bromide | Nucleophilic substitution to introduce diverse functionalities. |

Utility in the Synthesis of Specialty Chemicals

The application of this compound in the synthesis of specialty chemicals, such as polymers, coatings, and electronic materials, remains an area with significant potential for exploration. The bifunctional nature of the molecule allows it to act as a monomer or a cross-linking agent in polymerization reactions. The hydroxyl group can participate in the formation of polyesters or polyurethanes, while the cyclohexane ring imparts thermal stability and mechanical strength to the resulting polymer.

Furthermore, derivatives of this compound could find use as specialty solvents, plasticizers, or performance additives. The balance of its polar hydroxyl and methoxy groups with the nonpolar cyclohexane ring gives it unique solubility characteristics that could be advantageous in specific formulations.

Integration into Supramolecular Chemistry and Molecular Recognition Systems

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The structure of this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (methoxy and hydroxyl oxygens) capabilities, makes it a candidate for integration into such systems.

Template Interactions in Molecular Imprinting Polymers

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. In this process, a "template" molecule is used to organize functional monomers prior to polymerization. After polymerization, the template is removed, leaving behind a cavity that is complementary in shape and functionality to the template.

While there are no specific reports on the use of this compound as a template, its structural features suggest it could be a viable candidate. The hydroxyl and methoxy groups could engage in hydrogen bonding with functional monomers such as methacrylic acid or vinylpyridine, leading to the formation of a pre-polymerization complex. The cyclohexane ring would create a well-defined, rigid cavity within the resulting polymer. Such a molecularly imprinted polymer (MIP) could then be used for the selective recognition and separation of this compound or structurally related compounds.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonds, π-Interactions)

The study of non-covalent interactions is fundamental to understanding molecular recognition and self-assembly. This compound provides a simple yet informative model system for investigating these forces. The intramolecular and intermolecular hydrogen bonding involving the hydroxyl and methoxy groups can be studied using spectroscopic techniques such as NMR and IR spectroscopy.

Although the cyclohexane ring is aliphatic and does not directly participate in π-interactions, its conformational preferences can influence the orientation of the functional groups and thus their ability to engage in other non-covalent interactions. Computational studies could provide further insight into the preferred conformations of this compound and its complexes with other molecules, elucidating the subtle interplay of forces that govern its intermolecular associations.

Applications in Polymer and Materials Science

The incorporation of this compound into polymers can impart desirable properties to the resulting materials. Its rigid cyclohexane core can enhance the glass transition temperature (Tg) and thermal stability of polymers. The primary hydroxyl group provides a reactive handle for polymerization or for grafting onto existing polymer chains.

For example, this compound could be used as a co-monomer in the synthesis of polyesters and polycarbonates. The resulting polymers would feature pendant methoxycyclohexyl groups, which could influence the material's surface properties, such as hydrophobicity and adhesion.

In the realm of advanced materials, derivatives of this compound could be explored as components of liquid crystals or as building blocks for the synthesis of functional organic materials. The ability to introduce specific functionalities onto the cyclohexane ring, combined with the inherent properties of the (1-methoxycyclohexyl)methyl moiety, opens up possibilities for the design of new materials with tailored optical, electronic, or mechanical properties.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Role of this compound | Potential Properties and Applications |

| Polyesters/Polycarbonates | Co-monomer | Increased Tg, enhanced thermal stability, modified surface properties. |

| Polyurethanes | Chain extender or cross-linker | Improved mechanical strength and rigidity. |

| Acrylate/Methacrylate Polymers | Functional monomer (after esterification) | Specialty coatings and adhesives with tailored refractive index and surface energy. |

| Epoxy Resins | Reactive diluent or modifier | Enhanced toughness and thermal resistance. |

Monomer or Cross-linker in Polymer Synthesis

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Potential Role of this compound | Expected Outcome |

| Polyesters | Co-monomer (with a diacid or diacyl chloride) | Introduction of a cyclohexyl moiety into the polymer backbone |

| Polyurethanes | Chain extender or terminator (with a diisocyanate) | Modification of hardness and flexibility |

| Polyacrylates | Reactive monomer (after esterification with acrylic acid) | Formation of a polymer with pendant cyclohexyl groups |

This table is based on the general reactivity of alcohols and does not represent documented applications of this compound.

Component in Photosensitive Resin Compositions

The application of this compound in photosensitive resin compositions is another area with limited available information. Such compositions, often used as photoresists in microlithography, typically contain a polymer, a photosensitive compound, and a solvent. While alcohols can play a role as solvents or as components that are incorporated into the polymer backbone, there are no specific mentions of this compound in this context in the readily available literature. A broad patent for a photosensitive resin composition exists, but it does not provide specific details on the essential role or advantages of using this compound.

Building Block for Functionalized Surfaces

The functionalization of surfaces is a critical process in materials science for tailoring properties such as wettability, biocompatibility, and adhesion. The hydroxyl group of this compound provides a potential anchor point for attaching the molecule to a variety of substrates, including silicon wafers, metal oxides, and polymers. This could be achieved through techniques like silanization (after reacting with a silane (B1218182) coupling agent) or esterification. However, specific studies demonstrating the use of this compound for creating functionalized surfaces are not present in the current body of scientific literature.

Table 2: Hypothetical Surface Functionalization Strategies

| Substrate | Coupling Chemistry | Potential Surface Property Modification |

| Silicon Oxide | Silanization | Increased hydrophobicity |

| Gold | Thiol-based self-assembled monolayers (after conversion of the alcohol to a thiol) | Altered surface energy |